2-Nitrophenyl palmitate
CAS No.: 104809-26-9
Cat. No.: VC20748556
Molecular Formula: C22H35NO4
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 104809-26-9 |
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Molecular Formula | C22H35NO4 |
Molecular Weight | 377.5 g/mol |
IUPAC Name | (2-nitrophenyl) hexadecanoate |
Standard InChI | InChI=1S/C22H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22(24)27-21-18-16-15-17-20(21)23(25)26/h15-18H,2-14,19H2,1H3 |
Standard InChI Key | GOOWMQLOYNJICV-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] |
Overview of 2-Nitrophenyl Palmitate
2-Nitrophenyl palmitate, also known as p-nitrophenyl palmitate, is an ester formed from the condensation of palmitic acid and p-nitrophenol. Its molecular formula is
with a molecular weight of approximately 377.5 g/mol. This compound is primarily utilized as a substrate in biochemical assays to study lipase enzyme activity due to its ability to release p-nitrophenol upon hydrolysis.
Synthesis
The synthesis of 2-nitrophenyl palmitate involves the reaction between palmitic acid and p-nitrophenol, typically catalyzed by acid catalysts under controlled conditions. The general reaction can be represented as follows:
Applications
2-Nitrophenyl palmitate is predominantly used in lipase activity assays due to its properties as a substrate:
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Lipase Assay: The hydrolysis of this compound by lipases produces p-nitrophenol, which can be quantitatively measured spectrophotometrically at a wavelength of 410 nm, providing a straightforward method for assessing lipase activity .
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Biochemical Research: It serves as a model substrate for studying the specificity and kinetics of various lipase enzymes, allowing researchers to evaluate how structural variations in fatty acids affect enzyme activity .
Research Findings
Recent studies have focused on the enzymatic activity of different lipase variants on p-nitrophenyl palmitate:
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A study reported that the catalytic efficiency of wild-type lipase on p-nitrophenyl palmitate was relatively low, with a maximum velocity () value calculated at about 0.18 U/mg protein .
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Another investigation highlighted that enzyme specificity varied significantly with different substrates, indicating that the hydrophobicity and chain length of fatty acids play crucial roles in lipase activity .
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